molecular formula C20H21Cl2NO2 B3555052 1-{3-[(2,5-dichlorophenoxy)methyl]benzoyl}azepane

1-{3-[(2,5-dichlorophenoxy)methyl]benzoyl}azepane

Cat. No. B3555052
M. Wt: 378.3 g/mol
InChI Key: SOXNUZKUJRWBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[(2,5-dichlorophenoxy)methyl]benzoyl}azepane, also known as JP-8000, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-{3-[(2,5-dichlorophenoxy)methyl]benzoyl}azepane is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to enhance the release of acetylcholine, a neurotransmitter that is important for learning and memory. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been found to enhance memory and cognitive function, reduce inflammation and pain, and improve cardiovascular function. It has also been shown to have antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

1-{3-[(2,5-dichlorophenoxy)methyl]benzoyl}azepane has several advantages for lab experiments. It is easy to synthesize and purify, making it suitable for large-scale production. It has also been shown to have low toxicity, making it safe for use in animal models. However, this compound has some limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the study of 1-{3-[(2,5-dichlorophenoxy)methyl]benzoyl}azepane. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and chronic pain. Another direction is to develop new derivatives of this compound with improved solubility and potency. Finally, future studies could explore the use of this compound as a tool for studying the role of neurotransmitter systems in the brain.

Scientific Research Applications

1-{3-[(2,5-dichlorophenoxy)methyl]benzoyl}azepane has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to enhance memory and cognitive function in animal models. In pharmacology, this compound has been found to have anti-inflammatory and analgesic effects. In medicinal chemistry, this compound has been used as a lead compound for the development of new drugs for various diseases.

properties

IUPAC Name

azepan-1-yl-[3-[(2,5-dichlorophenoxy)methyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO2/c21-17-8-9-18(22)19(13-17)25-14-15-6-5-7-16(12-15)20(24)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXNUZKUJRWBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC(=C2)COC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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